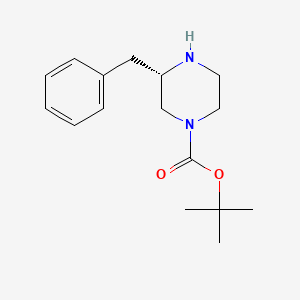

(S)-1-Boc-3-benzylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647493 | |

| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-55-0 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475272-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Chiral Piperazine Scaffold in Contemporary Organic and Medicinal Chemistry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is frequently found in biologically active compounds. rsc.org The presence of a chiral center, as seen in (S)-1-Boc-3-benzylpiperazine, adds a layer of complexity and specificity that is crucial for drug development.

The introduction of chirality into a molecule can significantly influence its pharmacological properties. thieme-connect.comthieme-connect.com For a drug to be effective, it must interact with specific biological targets, such as enzymes or receptors, which are themselves chiral. Therefore, the stereochemistry of a drug candidate is a critical determinant of its efficacy, potency, and even its safety profile. rsc.org The chiral piperazine scaffold provides a rigid framework that allows for the precise spatial arrangement of various substituents, enabling the design of molecules that can selectively bind to their intended targets. thieme-connect.comthieme-connect.com

The piperazine moiety is a common feature in a wide range of pharmaceuticals, including anticancer agents like imatinib (B729) and antiviral drugs such as indinavir. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions plays a crucial role in the binding of these drugs to their respective targets. nih.gov The development of synthetic methods to access enantiomerically pure piperazine derivatives is therefore an active area of research, as it opens up new avenues for the discovery of novel therapeutics. rsc.orgnih.gov

Strategic Importance of the Boc Protecting Group in Chiral Amine Synthesis

The synthesis of complex molecules containing multiple reactive functional groups often requires the use of protecting groups. These are chemical moieties that are temporarily attached to a reactive site to prevent it from participating in a chemical reaction while another part of the molecule is being modified. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. masterorganicchemistry.comtotal-synthesis.comresearchgate.net

In the context of (S)-1-Boc-3-benzylpiperazine, the Boc group serves to protect one of the two nitrogen atoms of the piperazine (B1678402) ring. This differential protection is of paramount strategic importance as it allows for the selective functionalization of the unprotected nitrogen atom. Without the Boc group, it would be challenging to control the regioselectivity of reactions involving the piperazine ring, leading to a mixture of products that would be difficult to separate.

The use of the Boc protecting group is a cornerstone of modern organic synthesis, particularly in the construction of peptides and other complex natural products. masterorganicchemistry.com Its orthogonality to other common protecting groups, such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, allows for the sequential deprotection and functionalization of different amine groups within the same molecule. total-synthesis.com This level of control is essential for the efficient and stereoselective synthesis of intricate molecular architectures.

Overview of Academic Research Trajectories for Stereodefined Benzylpiperazine Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of chiral piperazines, particularly those with substitution at the carbon atoms of the ring, presents a considerable challenge. nih.gov Methods that allow for precise control over the absolute and relative stereochemistry are highly sought after. nih.gov Strategies often begin with either readily available chiral starting materials or employ sophisticated catalytic systems to induce asymmetry during the ring-forming steps.

Chiral Pool Strategies Leveraging Natural Amino Acids

The chiral pool approach, which utilizes naturally occurring enantiopure compounds as starting materials, is a powerful and widely used strategy in asymmetric synthesis. mdpi.comtcichemicals.com Amino acids, in particular, are excellent precursors for the synthesis of chiral nitrogen-containing heterocycles like piperazines, as their inherent stereocenters can be transferred to the target molecule. mdpi.combccollegeasansol.ac.in

L- and D-phenylalanine are ideal starting materials for the synthesis of enantiopure 2-benzylpiperazine (B1268327) derivatives. mdpi.com This approach directly incorporates the benzyl group with defined stereochemistry at the C-3 position (if numbered from the other nitrogen) or C-2 position (if numbered from the nitrogen involved in the amino acid backbone). mdpi.com For example, Chiaramonte and colleagues reported a synthesis starting from L- or D-phenylalanine to produce the corresponding enantiomers of 2-benzylpiperazines, which were then elaborated into carbonic anhydrase inhibitors. mdpi.com Similarly, a concise synthesis of cis-2,6-disubstituted piperazines has been developed using amino acid precursors, highlighting the modularity of this approach. nih.govnih.govacs.org The synthesis of (R)-(+)-2-methylpiperazine from R-(−)-phenylglycinol, another chiral pool starting material, further demonstrates the utility of this strategy. rsc.org

A general route starting from amino acids often involves the synthesis of a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine ring. mdpi.com While highly effective for many substituents, this method can sometimes lead to racemization, particularly when attempting to synthesize 3-phenyl substituted piperazine products. mdpi.com Another common method involves the dimerization of amino acids to form diketopiperazines, which are subsequently reduced to yield 2,5-disubstituted piperazines. nih.gov

Catalytic Asymmetric Reactions for Piperazine Ring Construction

Catalytic asymmetric methods offer an elegant alternative to chiral pool synthesis, creating stereocenters in a late-stage transformation with high efficiency. acs.org These reactions are crucial for accessing a broad range of structurally diverse piperazines that may not be readily available from natural precursors.

Palladium-catalyzed carboamination has emerged as a powerful tool for the construction of nitrogen heterocycles. nih.govnih.gov This strategy allows for the stereoselective formation of the piperazine ring by creating two bonds and up to two stereocenters in a single step. nih.gov A notable application is the concise, modular, and asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. acs.orgacs.org The key step involves the intramolecular carboamination of an unsaturated amine, derived from an amino acid, with an aryl bromide. acs.orgacs.org

The reaction typically proceeds with high diastereoselectivity (14:1 to >20:1 dr) and maintains the enantiomeric purity of the amino acid precursor (>97% ee). nih.govacs.org The mechanism is believed to proceed via oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the amine to form a palladium (aryl)(amido) complex. acs.org This intermediate then undergoes syn-aminopalladation to afford a palladacycle, which upon reductive elimination yields the piperazine product and regenerates the Pd(0) catalyst. acs.org The stereochemical outcome is rationalized by a boat-like transition state model where steric interactions are minimized. nih.gov

| Substrate Precursor | Aryl Bromide | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| From L-Alanine | 4-Bromotoluene | cis-2,6-dimethyl-N-arylpiperazine | 14:1 | >97% |

| From L-Phenylalanine | 4-Bromobenzonitrile | cis-2,6-dibenzyl-N-arylpiperazine | >20:1 | >99% |

| From L-Valine | 1-Bromo-4-methoxybenzene | cis-2,6-diisopropyl-N-arylpiperazine | >20:1 | >99% |

Asymmetric palladium-catalyzed decarboxylative allylic alkylation (DAAA) is a highly effective method for synthesizing chiral piperazin-2-ones, which are valuable precursors to piperazines. nih.govcaltech.edunih.gov This reaction allows for the construction of α-secondary and, more notably, α-tertiary stereocenters, providing access to complex and three-dimensionally elaborated piperazine scaffolds. nih.govcaltech.edu

The process involves the reaction of differentially N-protected piperazin-2-one (B30754) substrates with a palladium catalyst and a chiral ligand. caltech.edu The use of an N-Boc protecting group on one of the nitrogens has been shown to be advantageous, simplifying substrate synthesis and facilitating deprotection. rsc.orgnih.gov A chiral Pd-catalyst derived from an electron-deficient PHOX ligand has proven effective, yielding chiral piperazinones in high yields and enantioselectivities. rsc.orgnih.gov The resulting piperazin-2-ones can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edunih.gov This method is tolerant of a variety of substitutions on the nitrogen atoms and at the stereocenter. caltech.edu

| Substrate | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N1-Cbz, N4-Boc-piperazin-2-one allyl ester | (S)-t-Bu-PHOX | Hexanes/Toluene | 95 | 96 |

| N1-Anisoyl, N4-Boc-piperazin-2-one allyl ester | (S)-t-Bu-PHOX | Hexanes/Toluene | 92 | 95 |

| N1-Cbz, N4-Boc-3-methyl-piperazin-2-one allyl ester | (S)-t-Bu-PHOX | Toluene | 88 | 94 |

While palladium catalysis is prominent, methods employing other transition metals like copper and titanium have also been developed for piperazine synthesis. Copper-catalyzed reactions, for instance, have been used for the 1,2-double amination of 1-halo-1-alkynes to produce unsaturated piperazines. metu.edu.tr A more recent development is the use of a copper-catalyzed tin amine protocol (SnAP), which allows for the transformation of aldehydes into N-unprotected piperazines. ethz.ch While initially requiring stoichiometric copper, catalytic variants have now been realized. ethz.ch

Titanium-mediated methods have also proven effective for the stereoselective synthesis of piperazines. beilstein-journals.org One notable example is the use of a Ti(OiPr)₂Cl₂/Zn reagent system for the intramolecular reductive coupling of diimines, which yields (±)-2,3-diarylpiperazines with very high diastereoselectivity (>99% dl/meso ratio). metu.edu.trthieme-connect.de Another approach involves a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced asymmetrically to afford chiral 3-substituted piperazines. ubc.ca This tandem, one-pot reaction sequence is practical and tolerates a wide range of functional groups. ubc.ca

Stereocontrolled Cyclization Strategies

Beyond metal-catalyzed cross-couplings, various other stereocontrolled cyclization strategies are employed to construct the piperazine ring. These methods often rely on substrate control, where the stereochemistry of the starting material dictates the outcome of the ring closure.

One such strategy is the intramolecular Sₙ2 cyclization. A stereocontrolled synthesis of substituted bicyclic piperazines was achieved using this method as the key step, starting from chiral pyroglutaminols. acs.org In this sequence, an azide (B81097) is introduced and then reduced via a Staudinger reaction to an amine, which spontaneously cyclizes to form a bicyclic piperazinone. acs.org Subsequent protection and reduction steps yield the final, differentially protected bicyclic piperazine as a single stereoisomer. acs.org

Another approach involves a base-promoted anionic cyclization of a carbamate (B1207046). nih.gov This method was used to prepare both cis and trans diastereomers of substituted piperazines by carefully choosing the reaction pathway. nih.gov For instance, deprotection of a specific cyclization precursor with TFA followed by neutralization with bicarbonate can lead to a mixture of cis and trans piperazines, with the cis isomer often being the major product. nih.gov

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), can also be harnessed to build precursors for cyclization. A one-pot procedure starting from N-protected amino acids using an Ugi-4CR, followed by a Boc-deprotection and lactamization sequence, provides an efficient route to enantiomerically pure 3-substituted diketopiperazines. researchgate.net

Reductive Cyclization of Bis(oximinoalkyl)amines

A general and effective approach for the synthesis of substituted piperazines involves the reductive cyclization of dioximes. nih.govmdpi.com This method begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net This intermediate is then subjected to a stereoselective catalytic reductive cyclization to afford the piperazine ring. nih.govmdpi.com

The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds in the dioxime to create a diimine intermediate. mdpi.com This is followed by cyclization to a dihydropyrazine, which is subsequently reduced to the final piperazine product. mdpi.com This strategy is notable for its ability to convert a primary amino group into a piperazine ring, allowing for the straightforward structural modification of molecules like α-amino acids. nih.govmdpi.com The reaction often proceeds with high stereoselectivity, yielding predominantly cis-isomers for 2,6-disubstituted piperazines. mdpi.com

Stereospecific Functionalization of Existing Piperazine Scaffolds

Direct functionalization of a pre-formed piperazine ring offers a convergent route to complex analogues. Asymmetric lithiation-trapping of N-Boc protected piperazines is a powerful method for achieving this. acs.orgthieme-connect.com This technique typically employs a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to deprotonate the α-carbon stereoselectively. acs.orgnih.gov The resulting lithiated intermediate is then quenched with an electrophile to introduce a new substituent.

The success of this methodology can be highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. acs.orgnih.gov Mechanistic studies, including in situ IR spectroscopy, have been crucial in optimizing reaction conditions and minimizing side reactions like ring fragmentation. acs.orgnih.gov This approach has been successfully applied to the synthesis of enantiopure α-substituted piperazines, including key intermediates for pharmaceuticals like Indinavir. acs.orgthieme-connect.com

Table 2: Asymmetric α-Lithiation of N-Boc-N'-alkylpiperazines Data compiled from studies on asymmetric lithiation.

| N'-Substituent | Chiral Ligand | Electrophile (E) | Product (α-E) | Yield (%) | Diastereomeric Ratio | Reference |

| Benzyl | (-)-sparteine | MeI | α-Methyl | 44-90 | >95:5 | whiterose.ac.uk |

| Cumyl | (+)-sparteine surrogate | PhCHO | α-Hydroxybenzyl | High | >95:5 | whiterose.ac.uk, nih.gov |

| Methyl | (-)-sparteine | TMSCl | α-Trimethylsilyl | Moderate | High | acs.org |

Photoredox Catalyzed C-H Functionalization (Arylation, Vinylation, Alkylation)

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the direct C-H functionalization of heterocycles, including piperazines. mdpi.comencyclopedia.pubnih.gov This strategy avoids the need for pre-functionalized starting materials and allows for late-stage modification of the piperazine core. acs.org The fundamental principle involves a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) that, upon absorbing light, initiates a single-electron transfer (SET) process. mdpi.comencyclopedia.pub

In the context of N-Boc-piperazine, the more electron-rich nitrogen atom can be selectively oxidized by the excited photocatalyst. acs.org Subsequent deprotonation at the adjacent carbon generates an α-amino radical. encyclopedia.pubacs.org This highly reactive intermediate can then couple with a variety of radical acceptors to introduce aryl, vinyl, or alkyl groups. mdpi.comacs.org The site-selectivity of the C-H functionalization can be controlled by electronically differentiating the two nitrogen atoms within the piperazine ring, for example, by using a Boc protecting group on one nitrogen and an alkyl or aryl group on the other. nih.govacs.org This approach provides direct access to a diverse range of functionalized piperazines from simple precursors. acs.org

Selective Boc Protection and Deprotection in Piperazine Synthesis

Chemoselective N-tert-Butoxycarbonylation of Amine Substrates

The selective protection of one nitrogen atom in a piperazine ring is a critical step in many synthetic routes, enabling regioselective functionalization. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions.

Achieving mono-Boc protection of piperazine can be challenging, as reactions with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can lead to mixtures of mono-protected, di-protected, and unreacted starting material. muni.cz To address this, various methods for chemoselective N-tert-butoxycarbonylation have been developed. One effective strategy involves the mono-protonation of piperazine to form a piperazin-1-ium (B1237378) salt. The positive charge deactivates one nitrogen, allowing the other to react selectively with an electrophile like (Boc)₂O. muni.cz

Alternative catalytic methods have also been reported. For instance, lanthanum(III) nitrate (B79036) (La(NO₃)₃·6H₂O) has been shown to be a mild and efficient catalyst for the N-tert-butoxycarbonylation of various amines, including cyclic diamines, under solvent-free conditions. colab.ws Similarly, sulfonic-acid-functionalized silica (B1680970) can act as a recyclable, heterogeneous catalyst for the chemoselective Boc protection of amines. colab.ws These methods provide high yields of the desired N-Boc derivatives under environmentally friendly conditions.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like substituted piperazines, orthogonal protecting groups are crucial for selectively masking and deprotecting specific functional groups. organic-chemistry.orgnih.gov This strategy allows for the sequential modification of different parts of the molecule without unintended side reactions. organic-chemistry.org For piperazine synthesis, the two nitrogen atoms present different opportunities for functionalization, making orthogonal protection particularly valuable.

An orthogonal protecting group strategy involves the use of protecting groups that can be removed under distinct conditions. organic-chemistry.org For instance, the tert-butoxycarbonyl (Boc) group, present in this compound, is labile under acidic conditions (e.g., using trifluoroacetic acid, TFA). organic-chemistry.orgsigmaaldrich.com This allows for the selective deprotection of the N1 nitrogen. If the N4 nitrogen were protected with a group labile to different conditions, such as a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis) or a fluorenylmethyloxycarbonyl (Fmoc) group (removable by a base like piperidine), chemists can selectively deprotect and functionalize one nitrogen at a time. organic-chemistry.orgsigmaaldrich.comresearchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc, Fmoc, Cbz |

Data sourced from multiple studies on peptide and heterocyclic synthesis. nih.govresearchgate.netub.edu

A practical application of this strategy in the synthesis of a 2-substituted piperazine analogue might involve starting with a chiral amino acid. The amino groups can be orthogonally protected, for example, one with Boc and the other with Fmoc. Subsequent cyclization and selective deprotection would then allow for the introduction of different substituents at each nitrogen, leading to a diverse library of piperazine derivatives. researchgate.net

Modular and Convergent Synthetic Route Development

For the synthesis of this compound and its analogues, a convergent approach might involve the preparation of a chiral N-Boc-protected ethylenediamine (B42938) derivative and a separate benzyl-containing electrophile. These two fragments can then be coupled to form the piperazine ring. This modularity allows for the synthesis of a wide range of analogues by varying either the diamine component or the benzyl-containing fragment.

One documented convergent approach to chiral piperazines involves the palladium-catalyzed carboamination of unsaturated amines with aryl halides. researchgate.net This method allows for the modular construction of piperazines with different substituents at various positions on the ring. researchgate.net Another example is the use of multi-component reactions (MCRs), such as the Ugi reaction, which can assemble multiple starting materials in a single step to form complex piperazine precursors. organic-chemistry.org These precursors can then be cyclized to afford the desired piperazine scaffold. organic-chemistry.org

The development of such routes facilitates the rapid generation of libraries of piperazine derivatives for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Applications of Solid-Phase Synthesis Techniques for Piperazine Derivatives

Solid-phase synthesis (SPS) has become a powerful tool for the combinatorial synthesis of libraries of small molecules, including piperazine derivatives. mdpi.com In SPS, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in a sequential manner. acs.org Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process and allows for automation. acs.org

Several solid-phase strategies have been developed for the synthesis of piperazine derivatives. acs.org One common approach involves attaching a piperazine core to a resin via one of its nitrogen atoms, often through a carbamate linkage. acs.org The other nitrogen can then be functionalized, followed by cleavage from the resin to yield the final product.

For instance, a resin-bound piperazine can be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce diversity at one of the nitrogen atoms. oup.com Alternatively, a building block can be attached to the resin, and the piperazine ring can be constructed on the solid support. dtu.dk

The table below outlines a general scheme for the solid-phase synthesis of a library of N-acyl piperazine derivatives.

| Step | Procedure | Purpose |

| 1. Immobilization | Attach Boc-piperazine to a suitable resin (e.g., Wang resin). | Anchor the piperazine scaffold to the solid support. |

| 2. Deprotection | Remove the Boc group using TFA. | Expose the nitrogen for further functionalization. |

| 3. Acylation | React the resin-bound piperazine with a library of carboxylic acids. | Introduce diversity at the N4 position. |

| 4. Cleavage | Cleave the final products from the resin using a strong acid. | Release the desired piperazine derivatives into solution. |

This is a generalized representation of solid-phase synthesis protocols for piperazine derivatives. acs.orgoup.com

The use of solid-phase synthesis allows for the rapid and efficient generation of large libraries of piperazine analogues, which can be screened for biological activity. mdpi.com This high-throughput approach is invaluable in the early stages of drug discovery.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, while more advanced techniques can confirm the stereochemistry.

In the ¹H NMR spectrum, distinct signals correspond to each unique proton environment. The protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet at approximately 1.4 ppm due to the nine equivalent methyl protons. The benzylic protons and the protons on the phenyl ring produce signals in the aromatic region, usually between 7.2 and 7.4 ppm. The protons on the piperazine ring itself present a more complex series of multiplets in the range of 2.5 to 4.0 ppm, reflecting their diastereotopic nature and coupling interactions.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group near 80 ppm. The carbons of the phenyl group and the piperazine ring appear at distinct chemical shifts, which can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). unl.pt

For stereochemical assignment, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons and confirm the relative configuration of substituents on the piperazine ring. Furthermore, the use of chiral solvating agents or chiral lanthanide shift reagents can induce separate signals for enantiomers, allowing for the determination of enantiomeric purity. nih.govacs.org Dynamic NMR studies have also proven useful in characterizing the conformational isomers of substituted piperazines, which arise from the piperazine ring's chair-boat interconversion and restricted rotation around amide bonds. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for similar structures.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 28.4 (3C) |

| Boc (C(CH₃)₃) | - | 79.8 |

| Boc (C=O) | - | 154.7 |

| Piperazine CH₂ | 2.50-3.10 (m, 4H) | 44.0-50.0 (multiple C) |

| Piperazine CH | 3.80-4.10 (m, 3H) | 54.0 |

| Benzyl CH₂ | 2.85 (dd, 1H), 3.05 (dd, 1H) | 40.5 |

| Aromatic CH | 7.20-7.40 (m, 5H) | 126.5, 128.6 (2C), 129.3 (2C) |

| Aromatic C (quaternary) | - | 138.0 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula, C₁₆H₂₄N₂O₂ (Calculated Exact Mass: 276.1838). nih.gov

Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecule undergoes characteristic fragmentation. The Boc protecting group is particularly labile and its fragmentation provides a key diagnostic signature. Common fragmentation pathways include:

Loss of a tert-butyl group (-57 Da): The initial loss of a C₄H₉ radical from the molecular ion [M]⁺ leads to a prominent fragment ion [M-57]⁺.

Loss of isobutylene (B52900) (-56 Da): A McLafferty-type rearrangement can lead to the loss of C₄H₈.

Loss of the entire Boc group (-101 Da): Cleavage of the N-C(O) bond results in the loss of the C₅H₉O₂ moiety, yielding the [M-101]⁺ ion, which corresponds to the protonated 3-benzylpiperazine fragment.

Benzylic cleavage: The fragmentation of the benzyl group is also common. The formation of the benzyl cation (C₇H₇⁺, m/z 91) or the tropylium (B1234903) ion is a hallmark of benzyl-substituted compounds. researchgate.net

Piperazine ring cleavage: The piperazine ring itself can undergo cleavage, leading to smaller fragment ions that are common to many piperazine derivatives. researchgate.netresearchgate.net

Analysis of these fragmentation patterns allows for the confident identification of the compound's core structure, including the piperazine ring, the benzyl substituent, and the Boc protecting group. researchgate.netlibretexts.org

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Neutral Loss |

| 277.19 | [M+H]⁺ (Protonated Molecule) | - |

| 221.15 | [M - C₄H₉ + H]⁺ | tert-butyl group |

| 177.14 | [M - C₅H₉O₂ + H]⁺ | Boc group |

| 135.10 | [C₉H₁₃N]⁺ | Piperazine ring fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers and the preferred solid-state conformation. For chiral piperazines, this technique is invaluable for unambiguously assigning the stereochemistry. acs.org

While a specific crystal structure for this compound is not publicly available, analysis of related chiral piperazine derivatives reveals key structural features that would be expected. iucr.orgrsc.org A single-crystal X-ray diffraction study would confirm:

Absolute Configuration: By employing anomalous dispersion, the analysis would definitively establish the (S)-configuration at the C-3 chiral center. acs.org

Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation, which minimizes steric strain. iucr.orgrsc.org

Substituent Orientation: The analysis would reveal the orientation of the substituents on the piperazine ring. In the chair conformation, the bulky benzyl and Boc-protected amine groups will typically occupy equatorial positions to reduce steric hindrance, although axial orientations can be enforced by crystal packing effects. rsc.org

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice. iucr.org

Crystallographic studies on various N-substituted piperazines have consistently shown the ring adopting a chair conformation and have been crucial in correlating structure with biological activity. acs.orgpublish.csiro.auunesp.br

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring and Mechanistic Studies

In situ spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and NMR spectroscopy, are powerful tools for monitoring chemical reactions in real time. researchgate.net These methods provide continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics, mechanisms, and optimization.

In the context of chiral piperazine synthesis, in situ spectroscopy has been effectively utilized. For instance, in situ FT-IR spectroscopy has been employed to monitor the interfacial polymerization of piperazine with other monomers. mdpi.commdpi.com By tracking the appearance and growth of characteristic vibrational bands (e.g., the amide C=O stretch), researchers can study the rate of polymer formation in real time. mdpi.compreprints.orgpreprints.org This approach allows for the investigation of how different additives or reaction conditions affect the polymerization rate and final product characteristics. mdpi.com

Similarly, in situ IR spectroscopy has been used to study the mechanistic details of reactions involving N-Boc protected piperazines. Mechanistic studies on the asymmetric lithiation of N-Boc piperazines have utilized in situ IR to optimize lithiation times and identify the formation of transient intermediates or side products, such as those from ring fragmentation. acs.orgresearchgate.net This real-time analysis is crucial for developing robust and efficient synthetic methodologies for creating complex chiral piperazine structures.

Computational Chemistry and Molecular Modeling Studies of S 1 Boc 3 Benzylpiperazine

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity and reactivity of a flexible molecule like (S)-1-Boc-3-benzylpiperazine are intrinsically linked to its three-dimensional structure and the relative energies of its accessible conformations. Conformational analysis aims to identify the stable conformers of a molecule and to map the energy landscape that governs their interconversion.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a bulky tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyl (B1604629) group on a chiral carbon introduces significant conformational complexity. The Boc group itself can exist in different rotational states (rotamers), and the benzyl group has its own rotational freedom. Furthermore, the substituent at the C3 position can adopt either an axial or an equatorial position.

While specific energy minimization studies for this compound are not extensively reported in publicly available literature, studies on analogous N-Boc protected piperazines provide valuable insights. For instance, in N-Boc-piperazine-d8, it is noted that the Boc group preferentially occupies an equatorial position to minimize steric strain . For 2-substituted piperazines, it has been observed that an axial conformation can be preferred to reduce A-type strain (1,3-diaxial interactions) between the substituent and the Boc group nih.gov.

Energy minimization studies, typically performed using molecular mechanics (MM) force fields (like MMFF or AMBER) or more accurate quantum mechanics (QM) methods like Density Functional Theory (DFT), can calculate the relative energies of these different conformers. A systematic search of the conformational space would reveal the global minimum energy structure and other low-energy conformers that might be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates a hypothetical conformational analysis for this compound, showcasing different arrangements of the benzyl group and the piperazine ring chair. The relative energies (ΔE) are representative values that would be obtained from computational chemistry calculations, indicating the stability of each conformer.

| Conformer | Benzyl Position | Piperazine Conformation | Hypothetical ΔE (kcal/mol) |

| 1 | Equatorial | Chair | 0.0 (Global Minimum) |

| 2 | Axial | Chair | 2.5 |

| 3 | Equatorial | Twist-Boat | 5.8 |

| 4 | Axial | Twist-Boat | 7.2 |

Note: The energy values are illustrative and would require specific DFT or high-level ab initio calculations for accurate determination.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. The benzylpiperazine scaffold is a common motif in many biologically active compounds, targeting a range of receptors and enzymes mdpi.comajpp.in.

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein target and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Calculation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for a Benzylpiperazine Analog

This interactive table provides a hypothetical summary of molecular docking results for a benzylpiperazine analog against a protein kinase, illustrating the type of data generated from such a study.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase XYZ | -9.5 | Leu83, Val91 | Hydrophobic |

| Asp145 | Hydrogen Bond | ||

| Phe147 | Pi-Stacking |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, quantum chemical calculations can elucidate the mechanisms of its synthesis and subsequent reactions. For example, the functionalization of the piperazine ring is a key reaction. Studies on the lithiation of N-Boc heterocycles have employed DFT calculations to understand the reaction's feasibility and stereoselectivity core.ac.ukacs.org. These calculations can model the structure of the lithiated intermediate and the transition state for its formation, providing insights that are difficult to obtain experimentally.

A DFT study on the lithiation of N-Boc heterocycles can reveal the relative energies of different transition states, explaining why a particular position on the ring is preferentially deprotonated. For instance, calculations can show that the transition state for abstracting a proton alpha to the nitrogen atom is lower in energy than other possibilities.

Table 3: Representative DFT Calculated Energies for a Reaction Step

This interactive table presents hypothetical energy values for the species involved in a single step of a chemical reaction, as would be calculated using DFT. This data helps in understanding the reaction's feasibility and kinetics.

| Species | Calculation Level | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Products | B3LYP/6-31G(d) | -5.7 |

Prediction of Synthetic Selectivity and Reaction Pathways

Computational chemistry can be a predictive tool for the outcome of chemical reactions, particularly in terms of regioselectivity and stereoselectivity. For the synthesis of this compound, which is a chiral molecule, controlling the stereochemistry is paramount.

Computational methods can be used to predict the most likely reaction pathway by comparing the activation energies of competing pathways. For instance, in the synthesis of enantiopure piperazines via asymmetric lithiation, DFT calculations have been used to explain the role of the electrophile and the distal N-substituent in controlling the enantioselectivity mdpi.com. By modeling the transition states for the reaction of the lithiated piperazine with an electrophile, it is possible to predict which diastereomeric transition state is lower in energy, and thus which product stereoisomer will be formed in excess.

Similarly, DFT can be used to predict the regioselectivity of reactions. For example, in the functionalization of a piperazine ring that already contains substituents, there may be multiple possible sites for reaction. By calculating the activation energies for the reaction at each site, the most likely product can be predicted. This approach has been successfully used to predict the regioselectivity of C-H functionalization in various heterocyclic systems nsf.gov.

Table 4: Hypothetical Predicted Selectivity for a Reaction

This interactive table illustrates how computational chemistry can be used to predict the outcome of a reaction with multiple possible products. The predicted ratio is derived from the calculated energy difference between the transition states leading to each product.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Pathway A (forms desired stereoisomer) | 12.5 | 95 : 5 |

| Pathway B (forms other stereoisomer) | 14.3 |

Advanced Applications and Future Research Directions of S 1 Boc 3 Benzylpiperazine As a Chemical Building Block

Strategic Utility in the Synthesis of Complex Organic Molecules

The inherent structural features of (S)-1-Boc-3-benzylpiperazine make it an ideal starting material for creating more complex piperazine-based structures. The presence of a chiral center, a modifiable secondary amine, and a benzyl (B1604629) group that can be altered or removed allows for extensive synthetic manipulation.

Construction of Polysubstituted Chiral Piperazine (B1678402) Architectures

This compound serves as a foundational scaffold for the synthesis of polysubstituted chiral piperazines. The Boc-protected nitrogen allows for selective functionalization of the second nitrogen atom. Subsequent removal of the Boc group under mild acidic conditions frees the first nitrogen for further modification, enabling the creation of di-substituted piperazines with distinct functionalities at the N1 and N4 positions.

Furthermore, the piperazine ring itself can be functionalized. For instance, methods like α-lithiation followed by trapping with electrophiles can introduce substituents at the carbon atoms adjacent to the nitrogen atoms. beilstein-journals.org While challenging, this direct C-H functionalization is a powerful strategy for creating highly substituted and complex piperazine frameworks. beilstein-journals.org The development of stereoselective methods for such functionalizations is an active area of research, aiming to produce enantiopure polysubstituted piperazines with defined three-dimensional structures. beilstein-journals.org

Diversification of Substitution Patterns on the Piperazine Ring System

The versatility of this compound facilitates the diversification of substitution patterns on the piperazine ring. The secondary amine can undergo a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to introduce a vast array of substituents at the N4 position. researchgate.netnih.gov

The benzyl group at the C3 position can also be a point of diversification. While often retained for its contribution to biological activity, it can be chemically modified or replaced. For example, catalytic hydrogenation can remove the benzyl group, yielding a monosubstituted piperazine that can be further elaborated. This strategic de-benzylation opens up pathways to a different class of chiral piperazine derivatives. The combination of N-functionalization and C3-modification strategies allows for the generation of large libraries of diverse piperazine analogs for screening in drug discovery programs. rsc.org

Contributions to Contemporary Medicinal Chemistry and Drug Discovery

The piperazine scaffold is a cornerstone in the design of new therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. researchgate.net this compound, as a chiral building block, plays a crucial role in the synthesis of innovative drug candidates.

Design and Synthesis of Bioactive Piperazine Conjugates

Conjugation chemistry, the linking of two or more distinct molecular entities, is a powerful strategy in drug design. This compound is an excellent starting point for creating bioactive conjugates. After deprotection of the Boc group, the resulting secondary amine provides a handle for coupling with other bioactive molecules, such as amino acids, peptides, or other heterocyclic systems. nih.govjetir.org

For example, researchers have synthesized conjugates of benzylpiperazine derivatives with amino acids to develop new antimicrobial agents. nih.gov In these studies, various Boc-protected amino acids were coupled to the piperazine core, and subsequent deprotection yielded the final bioactive conjugates. nih.gov This approach allows for the combination of the pharmacophoric features of the piperazine moiety with the diverse functionalities of amino acids, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.govjetir.org

Table 1: Examples of Bioactive Piperazine Conjugates

| Conjugated Moiety | Potential Therapeutic Area | Research Finding |

|---|---|---|

| Amino Acids/Peptides | Antimicrobial | Synthesis of novel piperazinyl-peptide conjugates demonstrated antibacterial and antifungal activities. jetir.org |

| Edaravone | Neuroprotection | Edaravone derivatives containing a benzylpiperazine moiety showed significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. researchgate.net |

Development of Specific Ligands for G-Protein Coupled Receptors and Other Receptor Systems

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major targets for drug discovery. nih.govescholarship.orggoogle.com The piperazine scaffold is a common feature in many GPCR ligands. The chiral nature of this compound is particularly important in this context, as stereochemistry often plays a critical role in receptor binding and selectivity.

Derivatives of benzylpiperazine have been investigated as ligands for various receptors, including sigma receptors (σR). nih.govresearchgate.net For instance, a series of benzylpiperazinyl derivatives were designed and synthesized as selective σ1 receptor antagonists for the potential treatment of pain. nih.govresearchgate.net In these studies, modifications to the benzylpiperazine core led to compounds with high affinity and selectivity for the σ1 receptor. nih.govresearchgate.net The ability to systematically modify the structure starting from a building block like this compound is crucial for establishing structure-activity relationships (SAR) and optimizing ligand properties.

Research in Neurological and Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The development of treatments for neurological and neurodegenerative disorders, such as Alzheimer's disease, is a major challenge in medicinal chemistry. nih.govfrontiersin.orgnih.govexplorationpub.com The piperazine moiety has been incorporated into many compounds designed to target various aspects of these complex diseases.

Investigation as Enzyme Inhibitors

The scaffold of this compound has proven to be a valuable starting point for the synthesis of potent enzyme inhibitors, particularly targeting carbonic anhydrases and showing potential for phosphoglycerate dehydrogenase inhibition.

Carbonic Anhydrase Inhibitors:

Derivatives of this compound have been successfully developed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govresearchgate.net The general strategy involves coupling the piperazine nitrogen with a 4-sulfamoylbenzoyl moiety, which acts as a zinc-binding group, essential for inhibiting the enzyme. acs.orgnih.gov The (S)-benzyl group at the 3-position of the piperazine ring can then be further functionalized to interact with the active site cavity of different CA isoforms. nih.govresearchgate.net

For instance, a series of 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms. acs.org X-ray crystallography studies have confirmed that these inhibitors bind to the CA active site through the canonical sulfonamide interaction with the zinc ion, while the substituted benzylpiperazine tail extends into the active site cavity, allowing for isoform-specific interactions. nih.govresearchgate.netacs.org

Notably, some of these derivatives have shown low nanomolar inhibition constants (Kᵢ) against various hCA isoforms, including those implicated in glaucoma (hCA I, II, IV) and cancer (hCA IX, XII). acs.orgresearchgate.net The stereochemistry at the C3 position of the piperazine ring can also influence the inhibitory potency and selectivity. researchgate.net For example, (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide has been structurally characterized in the active site of hCA I, providing a detailed understanding of its binding mode. nih.govresearchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide (5c) | hCA II | 0.41 nM | acs.org |

| 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide (5i) | hCA II | 0.6 nM | acs.org |

| 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide (5c) | hCA I | Low nanomolar range | acs.org |

| 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide (5d) | hCA I | Low nanomolar range | acs.org |

| 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide (5q) | hCA I | Low nanomolar range | acs.org |

Phosphoglycerate Dehydrogenase Inhibitors:

While direct studies on this compound as a phosphoglycerate dehydrogenase (PHGDH) inhibitor are not extensively reported, the piperazine scaffold is a key feature in known PHGDH inhibitors. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in certain cancers. nih.govosti.gov

Research has identified small molecule inhibitors of PHGDH, such as CBR-5884 and piperazine-1-thiourea derivatives (NCT-502 and NCT-503), which effectively inhibit serine synthesis in cancer cells. nih.govnih.govmedchemexpress.com These compounds often feature a piperazine core that can be modified to enhance potency and selectivity. nih.gov For example, NCT-503, a piperazine-1-carbothioamide, demonstrated low micromolar biochemical inhibition of PHGDH. The development of these inhibitors involved high-throughput screening and subsequent medicinal chemistry optimization, highlighting the importance of the piperazine moiety for activity. nih.gov

The versatility of the this compound building block suggests its potential for the rational design of novel PHGDH inhibitors. The benzyl group could be functionalized to explore interactions within the enzyme's binding pocket, potentially leading to compounds with improved pharmacological profiles.

Development of Novel Antimicrobial Agents

The this compound scaffold is a valuable starting point for the development of new antimicrobial agents. The piperazine ring is a common feature in many biologically active compounds, and its derivatives have shown a broad spectrum of antimicrobial activities. mdpi.comresearchgate.netajpp.inresearchgate.net

One successful strategy involves the conjugation of amino acids or peptides to the benzylpiperazine core. This approach, often termed "conjugation chemistry," can lead to hybrid molecules with enhanced antimicrobial properties compared to the individual components. mdpi.comnih.gov For instance, a series of amino acid conjugates of benzylpiperazine were synthesized and showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com The removal of the Boc protecting group is a crucial step to yield the active antimicrobial conjugates. mdpi.com

Another approach involves the synthesis of more complex heterocyclic systems incorporating the benzylpiperazine moiety. For example, novel benzylpiperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles have been synthesized and evaluated as anti-Helicobacter pylori agents. nih.govresearchgate.net These compounds combine the established antimicrobial properties of the nitroaryl and thiadiazole scaffolds with the versatile piperazine linker.

Furthermore, guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives of benzylpiperazine have been designed and synthesized, showing potent in vitro antibacterial activities against strains like Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of Benzylpiperazine Derivatives

| Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Amino acid conjugates | Bacteria (Gram-positive & Gram-negative), Fungi | Enhanced activity compared to individual components. | mdpi.com |

| 5-(5-nitroaryl)-1,3,4-thiadiazoles | Helicobacter pylori | Combination of antimicrobial scaffolds. | nih.govresearchgate.net |

| Guanidine derivatives | S. aureus, E. coli, MRSA | Potent inhibitory activity with low MIC values. | nih.gov |

| Aminoguanidine hydrazones | S. aureus, E. coli | Good overall activity against both strains. | nih.gov |

Expansion of the Chemical Space for Piperazine-Containing Bioactive Compounds

This compound serves as a critical starting material for expanding the chemical diversity of piperazine-containing compounds, which are prevalent in medicinal chemistry. whiterose.ac.ukresearchgate.net The piperazine ring is a common motif in a significant percentage of commercially available screening molecules and bioactive compounds. whiterose.ac.uk However, there is a need to explore piperazines with substitutions on the carbon atoms to access novel chemical space. whiterose.ac.ukresearchgate.net

The use of this compound allows for the introduction of a defined stereocenter, which is crucial for creating specific interactions with biological targets. The Boc group provides a convenient handle for various chemical transformations, while the benzyl group can be modified or replaced to generate a wide array of analogs.

Recent advances in C-H functionalization of piperazines are further expanding the possibilities for creating novel structures. researchgate.net Methodologies such as photoredox catalysis enable the direct arylation and vinylation of the piperazine ring, offering new avenues for diversification that were not previously accessible through traditional methods. researchgate.net

The synthesis of piperazine-based libraries from building blocks like this compound is a key strategy in drug discovery. For example, it can be used in the synthesis of diverse scaffolds such as piperazinylpeptide conjugates and benzocycloheptenone hybrids, which have shown promising antimicrobial and other biological activities. jetir.orgresearchgate.net

Innovations in Pharmaceutical Intermediate Synthesis and Process Chemistry

The synthesis and utilization of this compound itself are subjects of innovation in pharmaceutical process chemistry, aiming for more efficient, scalable, and sustainable methods. The preparation of monosubstituted piperazines like 1-Boc-piperazine is a fundamental step in many pharmaceutical syntheses. google.com

Traditional methods for the synthesis of such intermediates can be multi-step and may use hazardous reagents. google.com Innovations focus on developing more direct and selective mono-N-substitution reactions of piperazine. While direct benzylation can lead to mixtures of mono- and disubstituted products, the use of a Boc protecting group allows for more controlled and selective reactions. google.com

The lithiation and subsequent trapping of N-Boc piperazines is a powerful technique for introducing substituents at the carbon atoms of the piperazine ring. whiterose.ac.uk This methodology has been refined to proceed without the need for diamine ligands, which can simplify the reaction setup and purification. whiterose.ac.uk The asymmetric lithiation of N-Boc piperazines allows for the synthesis of enantiopure mono- and disubstituted piperazines, which are valuable intermediates for chiral drugs. whiterose.ac.uk

Furthermore, the this compound scaffold is a key component in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile reactive sites make it an ideal starting material for multi-step syntheses, contributing to the efficient production of active pharmaceutical ingredients.

Q & A

Q. Table 1: Representative Synthetic Outcomes

| Starting Material | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Allylic acetate + benzyl piperazine | Ir(COD)Cl | 57 | 94 | |

| Hepta-1,6-dien-3-yl derivative | Ir(COD)Cl | 64 | 94 |

Basic: How is the purity and enantiomeric excess (ee) of this compound validated?

Methodological Answer:

- Purity Analysis :

- TLC : Monitor reaction progress using heptane:isopropyl acetate (1:1) with Rf = 0.42 .

- NMR : Confirm structural integrity via ¹H and ¹³C NMR, focusing on benzyl (δ 7.2–7.4 ppm) and Boc (δ 1.4 ppm) protons .

- Enantiopurity :

- SFC : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) to determine ee (typically >94%) .

- Optical Rotation : Measure [α]D²⁸ values (e.g., +19.4° for 3o in methanol) to corroborate S-configuration .

Advanced: How does the enantiomeric form influence the solubility of this compound in supercritical CO₂?

Methodological Answer:

Studies show significant differences in solubility between the (S)-enantiomer and racemic mixtures in supercritical CO₂:

Q. Table 2: Solubility Data in Supercritical CO₂

| Form | Pressure (MPa) | Temperature (K) | Solubility (mole fraction) |

|---|---|---|---|

| (S)-Enantiomer | 20 | 328.2 | 7×10⁻³ |

| Racemic Mixture | 20 | 328.2 | 6×10⁻⁴ |

Advanced: How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or HRMS data often arise from solvent effects or impurities:

- NMR Variability : Compare chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d6). For example, Boc carbonyl signals shift from δ 154 ppm (CDCl₃) to δ 157 ppm (DMSO-d6) .

- HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to ensure accuracy. Discrepancies <2 ppm are typically acceptable .

- Reproducibility : Cross-validate with independent techniques (e.g., FTIR for functional groups; [α]D for stereochemistry) .

Basic: What is the role of this compound as an intermediate in drug discovery?

Methodological Answer:

The compound serves as a chiral building block for:

- Anticancer Agents : Piperazine scaffolds enhance solubility and bioavailability in kinase inhibitors .

- Neurological Drugs : The benzyl group facilitates blood-brain barrier penetration in dopamine receptor modulators .

- Synthetic Flexibility : Boc deprotection (e.g., HCl/dioxane) yields free amines for further functionalization .

Advanced: What methodological challenges arise in achieving high enantioselectivity during synthesis?

Methodological Answer:

Key challenges include:

- Catalyst Optimization : Screen Ir catalysts (e.g., Ir(COD)Cl vs. Ir(acac)₃) to balance activity and selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yield but may reduce ee by 5–10% .

- Byproduct Mitigation : Monitor for N-Boc deprotection via TLC and quench reactions with aqueous NH₄Cl to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.